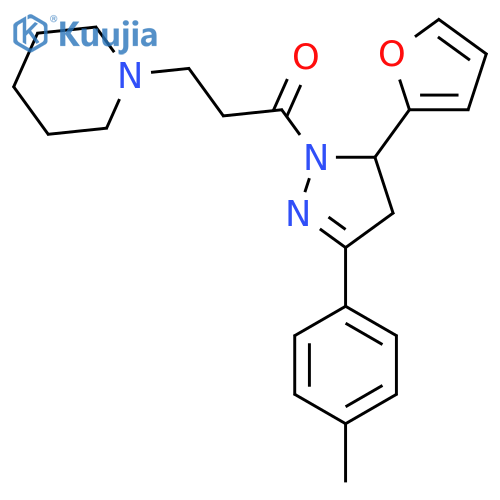

Cas no 384373-34-6 (1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one)

1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-3-piperidin-1-ylpropan-1-one

- 1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one

- 1-[5-(furan-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(piperidin-1-yl)propan-1-one

- SR-01000503779

- F1138-0178

- SR-01000503779-1

- Oprea1_601788

- 384373-34-6

- AKOS001668731

-

- インチ: 1S/C22H27N3O2/c1-17-7-9-18(10-8-17)19-16-20(21-6-5-15-27-21)25(23-19)22(26)11-14-24-12-3-2-4-13-24/h5-10,15,20H,2-4,11-14,16H2,1H3

- InChIKey: YHDVDSVNDMGAKU-UHFFFAOYSA-N

- SMILES: O1C=CC=C1C1CC(C2C=CC(C)=CC=2)=NN1C(CCN1CCCCC1)=O

計算された属性

- 精确分子量: 365.21032711g/mol

- 同位素质量: 365.21032711g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 27

- 回転可能化学結合数: 5

- 複雑さ: 536

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3

- トポロジー分子極性表面積: 49Ų

1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1138-0178-2mg |

1-[5-(furan-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(piperidin-1-yl)propan-1-one |

384373-34-6 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1138-0178-2μmol |

1-[5-(furan-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(piperidin-1-yl)propan-1-one |

384373-34-6 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1138-0178-3mg |

1-[5-(furan-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(piperidin-1-yl)propan-1-one |

384373-34-6 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1138-0178-1mg |

1-[5-(furan-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(piperidin-1-yl)propan-1-one |

384373-34-6 | 90%+ | 1mg |

$54.0 | 2023-05-17 |

1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one 関連文献

-

Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-oneに関する追加情報

1-(5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one: A Comprehensive Overview

The compound with CAS No 384373-34-6, known as 1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one, is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound is characterized by its unique structure, which incorporates several key functional groups and heterocyclic rings. The presence of a furan ring, a pyrazole ring, and a piperidine moiety contributes to its diverse chemical properties and potential biological activities.

Recent studies have highlighted the importance of heterocyclic compounds like this one in the development of novel therapeutic agents. The pyrazole ring, for instance, is known for its ability to act as a hydrogen bond donor or acceptor, which can enhance the compound's binding affinity to target proteins. Similarly, the furan group is often associated with increased lipophilicity and improved pharmacokinetic properties. These features make this compound an attractive candidate for further exploration in drug design.

The synthesis of this compound involves a series of intricate chemical reactions, including coupling reactions and cyclization steps. Researchers have employed various strategies to optimize the synthesis process, ensuring high yields and purity. For example, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction times while maintaining product quality. Such advancements in synthetic chemistry have made it possible to scale up the production of this compound for preclinical studies.

From a pharmacological perspective, this compound has shown promising activity in several in vitro assays. Preclinical data suggest that it exhibits potent inhibitory effects on key enzymes involved in inflammatory pathways, making it a potential candidate for the treatment of inflammatory diseases. Additionally, studies have demonstrated its ability to modulate ion channels, which could be relevant for neurological disorders. These findings underscore the versatility of this compound and its potential applications in diverse therapeutic areas.

One of the most recent breakthroughs involving this compound is its application in targeted drug delivery systems. By incorporating this molecule into nanoparticles or liposomes, researchers have achieved enhanced bioavailability and reduced systemic toxicity. This approach not only improves the efficacy of the drug but also minimizes adverse effects, which is a critical consideration in drug development.

In terms of structural analysis, computational chemistry tools have been instrumental in understanding the molecular interactions of this compound. Molecular docking studies have revealed that the pyrazole ring plays a pivotal role in binding to specific pockets on target proteins. Furthermore, quantum mechanical calculations have provided insights into the electronic properties of the molecule, which are essential for predicting its reactivity and stability.

Looking ahead, ongoing research is focused on optimizing this compound's pharmacokinetic profile through structural modifications. For instance, researchers are exploring the substitution patterns on the furan ring to enhance solubility and absorption rates. These efforts are expected to pave the way for clinical trials in the near future.

In conclusion, 1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yli)propanone represents a significant advancement in medicinal chemistry. Its unique structure, coupled with promising biological activities and innovative synthetic methods, positions it as a strong candidate for future therapeutic interventions. As research continues to unfold, this compound holds immense potential for addressing unmet medical needs across various disease areas.

384373-34-6 (1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-1-one) Related Products

- 2228745-89-7(1-(3,3-difluorocyclobutyl)cyclohexan-1-amine)

- 2229008-30-2(tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate)

- 1267061-18-6(7-Fluorobenzoxazole)

- 922005-85-4(3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)

- 1343672-04-7(2-((3,3,3-trifluoropropyl)thio)ethanamine)

- 32327-68-7(1-(2-chloroethyl)-4-methylbenzene)

- 2172121-61-6(2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}oxy)acetic acid)

- 2248361-51-3(Tert-butyl 2-amino-3-fluoro-6-methylbenzoate)

- 732287-96-6((1-methoxypropan-2-yl)thiourea)

- 2757904-26-8(5-(2,2,2-Trifluoroacetamido)pent-2-ynoic acid)